

An In-depth Technical Guide to the Chemical Properties of 8-M-PDOT

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For Researchers, Scientists, and Drug Development Professionals

Introduction

8-M-PDOT, with the full chemical name N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-propanamide, is a noteworthy selective agonist for the melatonin MT2 receptor. Its investigation is crucial for understanding the therapeutic potential of targeting the melatonergic system for various physiological and pathological conditions. This technical guide provides a comprehensive overview of the known chemical properties of **8-M-PDOT**, including its synthesis, characterization, and its interaction with melatonin receptor signaling pathways. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided.

Core Chemical and Physical Properties

While extensive experimental data for **8-M-PDOT** is not widely published, the following table summarizes its fundamental properties based on available information.



Property	Value	Source
Full Chemical Name	N-(1,2,3,4-tetrahydro-8- methoxy-2-naphthalenyl)- propanamide	N/A
Synonym	AH 002	N/A
CAS Number	134865-70-6	N/A
Molecular Formula	C14H19NO2	N/A
Molecular Weight	233.3 g/mol	N/A
Appearance	Crystalline solid	N/A
Solubility	Soluble in DMSO	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
рКа	Data not available	N/A

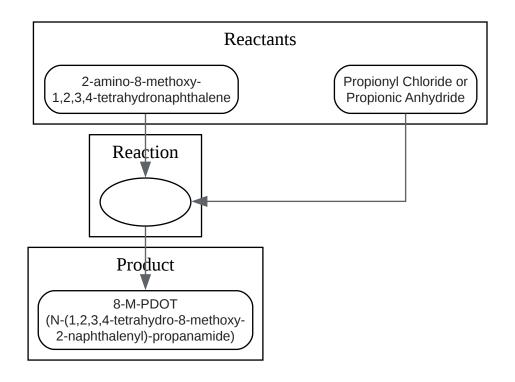
Synthesis and Purification

A detailed experimental protocol for the synthesis of **8-M-PDOT** is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles for the formation of amides from amines.

Proposed Synthetic Pathway

The synthesis of **8-M-PDOT** would likely involve the acylation of the corresponding amine, 2-amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, with propionyl chloride or propionic anhydride.





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Caption: Proposed synthesis of 8-M-PDOT.

Experimental Protocol: Proposed Synthesis

- Reaction Setup: To a solution of 2-amino-8-methoxy-1,2,3,4-tetrahydronaphthalene (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 equivalents).
- Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add propionyl chloride (1.05 equivalents) dropwise to the stirred solution.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
 Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.



Purification Protocol

The crude **8-M-PDOT** can be purified using flash column chromatography on silica gel.

- Column Preparation: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
- Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elution: Elute the column with the chosen solvent system, collecting fractions.
- Analysis: Monitor the fractions by TLC to identify those containing the pure product.
- Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified 8-M-PDOT.

Chemical Characterization

The structure and purity of the synthesized **8-M-PDOT** would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: Would show characteristic signals for the aromatic protons of the tetrahydronaphthalene ring, the methoxy group protons, the aliphatic protons of the tetralin core, and the ethyl group protons of the propanamide moiety. The amide proton would appear as a broad singlet.
- ¹³C NMR: Would display distinct signals for the carbonyl carbon of the amide, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the tetralin and propanamide groups.

Infrared (IR) Spectroscopy

An IR spectrum of **8-M-PDOT** would be expected to show characteristic absorption bands:



- A strong absorption band for the amide carbonyl group (C=O stretch) around 1640-1680 cm⁻¹.
- An N-H stretching vibration around 3300 cm⁻¹.
- C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
- A C-O stretching vibration for the methoxy group.

Mass Spectrometry (MS)

The mass spectrum would confirm the molecular weight of **8-M-PDOT**. The molecular ion peak [M+H]⁺ would be observed at m/z 234.3. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the tetrahydronaphthalene ring.

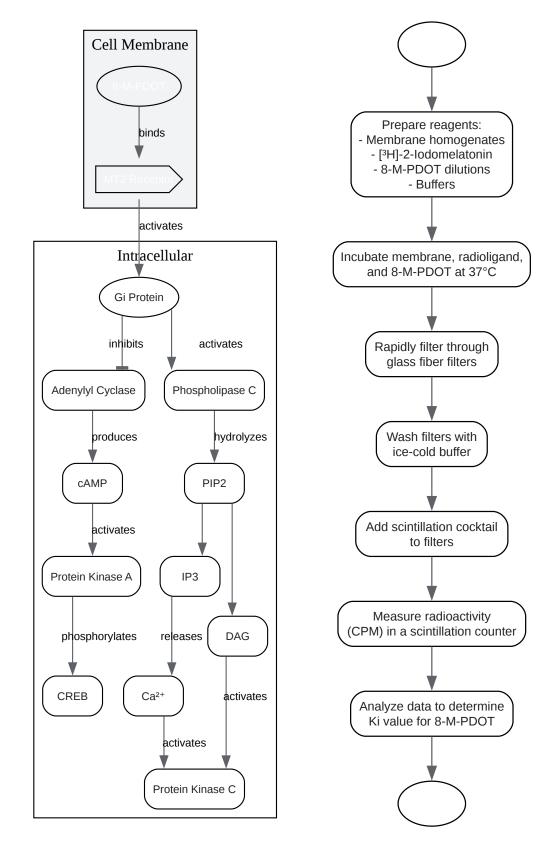
Biological Activity and Signaling Pathways

8-M-PDOT is a selective agonist for the melatonin MT2 receptor. Melatonin receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to inhibitory G proteins (Gi).

MT2 Receptor Signaling Pathway

Activation of the MT2 receptor by an agonist like **8-M-PDOT** is known to initiate several intracellular signaling cascades.





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